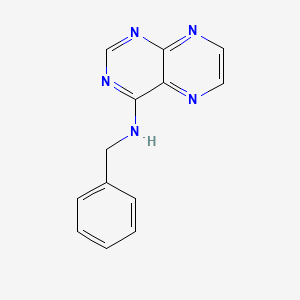

N-benzylpteridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylpteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5/c1-2-4-10(5-3-1)8-16-13-11-12(17-9-18-13)15-7-6-14-11/h1-7,9H,8H2,(H,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLECTRJPYHUCFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=NC=CN=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Benzylpteridin 4 Amine and Its Analogues

Established and Evolving Synthetic Pathways to Pteridine (B1203161) Core Structures

The construction of the pteridine ring system can be approached through various established and innovative methods. These strategies often involve the condensation of a pyrimidine (B1678525) precursor with a 1,2-dicarbonyl compound or a related reactive species.

Traditional syntheses of pteridines often rely on multi-step sequences. A common and versatile method is the Gabriel-Isay condensation, which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. nih.gov The flexibility of this method allows for the introduction of various substituents on the pteridine ring, depending on the choice of the starting materials. nih.gov

Another classical approach is the Timmis reaction, which utilizes the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. nih.gov This reaction provides a pathway to pteridines with different substitution patterns. nih.gov The nature of the active methylene compound, which can be a ketone, aldehyde, ester, or nitrile, influences the final structure of the pteridine. nih.gov

More recent developments in multi-step synthesis have focused on improving efficiency and expanding the diversity of accessible pteridine derivatives. For instance, the use of solid-phase synthesis has been explored, where a pyrimidine moiety is attached to a resin, followed by cyclization to form the pyrazine (B50134) ring and subsequent cleavage to release the desired pteridine. nih.gov

| Reaction Name | Precursors | Key Features |

| Gabriel-Isay Condensation | 5,6-Diaminopyrimidine and a 1,2-dicarbonyl compound | A widely used and versatile method for pteridine synthesis. nih.gov |

| Timmis Reaction | 5-Nitroso-6-aminopyrimidine and an active methylene compound | Allows for the synthesis of various substituted pteridines. nih.gov |

To accelerate reaction times and improve yields, microwave-assisted organic synthesis has emerged as a powerful tool in pteridine chemistry. Microwave irradiation has been successfully applied to the Gabriel-Isay condensation, leading to a significant reduction in reaction time and good yields of 6-substituted pterins. nih.gov This technique has also been utilized in the synthesis of various heterocyclic compounds, including pyrimidine and chromeno[2,3-d]pyrimidine derivatives, demonstrating its broad applicability in constructing complex molecular architectures. mdpi.comfoliamedica.bgnih.gov The use of microwave heating can provide a more efficient and faster route to the desired pteridine core compared to conventional heating methods. mdpi.com

Strategies for N-Benzylation of Pteridine Amine Precursors

Once the pteridine-4-amine core is synthesized, the final step is the introduction of the benzyl (B1604629) group. Several methods are available for the N-benzylation of amines, ranging from classical alkylation to more modern and greener approaches.

A straightforward and widely used method for N-benzylation is the direct alkylation of the primary amine with a benzyl halide, such as benzyl bromide or benzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. While effective, this method can sometimes lead to over-alkylation, producing tertiary amines as byproducts. masterorganicchemistry.com Careful control of reaction conditions is therefore crucial.

Recent advancements have introduced milder and more selective benzylation reagents. For example, 2-benzyloxypyridine, when activated with methyl triflate, serves as an efficient benzylating agent under neutral conditions, which is advantageous for substrates sensitive to acidic or basic environments. nih.gov

| Reagent | Conditions | Advantages |

| Benzyl Halides (e.g., Benzyl Bromide) | Base (e.g., K₂CO₃, Et₃N) | Readily available and straightforward. |

| 2-Benzyloxypyridine / Methyl Triflate | Neutral | Suitable for acid- or base-sensitive substrates. nih.gov |

Reductive amination offers a powerful and controlled alternative for the synthesis of N-benzyl amines. masterorganicchemistry.com This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the pteridin-4-amine with benzaldehyde, followed by in-situ reduction to the desired secondary amine. youtube.comyoutube.com

A key advantage of this method is the use of mild and selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com These reagents are capable of reducing the iminium ion intermediate without affecting the carbonyl group of the starting aldehyde, thus preventing unwanted side reactions. youtube.com This methodology has been successfully applied to the synthesis of a variety of N-substituted amines. researchgate.netresearchgate.net

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for N-benzylation. One such approach involves the use of laccase enzymes in the presence of a mediator like TEMPO for the selective deprotection of N-benzyl groups, a process that utilizes oxygen as a mild oxidant in an aqueous medium. rsc.org While this is a deprotection method, the underlying principles of enzymatic catalysis and mild, aqueous conditions are being explored for greener synthetic routes.

The use of alternative, greener solvents is another important aspect. For instance, trifluorotoluene has been recommended as a greener alternative to dichloromethane (B109758) for benzylation reactions. nih.gov Additionally, the development of catalytic methods that minimize waste and the use of hazardous reagents is a continuous goal in green chemistry. mun.ca

Transition Metal-Catalyzed Alkylation of Amines with Alcohols via Borrowing Hydrogen

The alkylation of amines using alcohols is a powerful and environmentally conscious method for forming C-N bonds, finding wide application in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. nih.gov This transformation, often termed the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HA) reaction, represents a green alternative to traditional alkylation methods. nih.gov The core principle of this methodology involves a transition metal catalyst that facilitates a multi-step process within a single pot.

The general mechanism proceeds as follows:

Dehydrogenation: The transition metal catalyst abstracts hydrogen from the alcohol, oxidizing it to a more reactive aldehyde or ketone. The catalyst temporarily stores the hydrogen, often as a metal hydride species. nih.govresearchgate.net

Condensation: The in situ generated carbonyl compound then condenses with the amine (e.g., pteridin-4-amine) to form an imine intermediate.

Hydrogenation: The catalyst transfers the stored hydrogen to the imine, reducing it to the final N-alkylated amine product (e.g., N-benzylpteridin-4-amine) and regenerating the catalyst for the next cycle. nih.gov

This process is highly atom-economical as the only byproduct is water. A variety of transition metals, including both precious and earth-abundant metals, have been shown to effectively catalyze this reaction. Catalysts based on chromium, for instance, have demonstrated high efficacy, tolerating numerous functional groups and often requiring only a catalytic amount of base, in contrast to methods that need stoichiometric quantities. nih.gov The versatility of the borrowing hydrogen strategy allows for the use of a wide range of alcohols, including benzylic and straight-chain variants, to alkylate aryl and heteroaryl amines. rsc.org

Research has expanded to include various catalyst systems, highlighting the broad applicability of this method. The table below summarizes different catalytic approaches for the N-alkylation of amines with alcohols.

| Catalyst Type | Metal Center | Key Features |

| Homogeneous | Chromium (Cr) | Tolerates sensitive functional groups; requires only catalytic base. nih.gov |

| Homogeneous | Ruthenium (Ru) | Among the first metals used for this homogeneous catalysis. |

| Homogeneous | Iridium (Ir) | Efficient for a broad range of amine and alcohol substrates. |

| Heterogeneous | Molybdenum Carbide (Mo2C) | Novel and efficient heterogeneous catalyst for hydrogen transfer. researchgate.net |

| Metal-Free | Phenalenyl (PLY) based | Mimics transition metals by storing and transferring hydrogen. nih.govresearchgate.net |

| Metal-Free | Pyridine-based | Acts as a biomimetic hydrogen shuttle. rsc.org |

Spectroscopic Characterization Techniques for Structural Elucidation of this compound and its Derivatives

The unambiguous identification and structural confirmation of this compound and its analogues rely on a suite of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity, and electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural analysis.

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons on the pteridine ring and the benzyl group, as well as signals for the methylene (-CH₂-) bridge and the amine (-NH-) proton. The integration of these signals confirms the proton count in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) reveal neighboring proton interactions, helping to establish the connectivity of the molecule. In some cases, due to restricted rotation around the C-N bond, doubling of signals may occur, indicating the presence of rotamers. sapub.org

¹³C NMR: The carbon NMR spectrum shows the number of unique carbon environments. The spectrum would display characteristic signals for the carbons of the pteridine core, the benzene (B151609) ring, and the benzylic methylene carbon.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.netresearchgate.net The spectrum of this compound would be expected to show characteristic absorption bands:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Aromatic Stretch: Sharp bands typically above 3000 cm⁻¹.

C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ for the -CH₂- group.

C=N and C=C Stretches: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the pteridine and benzene rings.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated pteridine ring system and the benzyl group give rise to characteristic absorption maxima in the UV-Vis spectrum, which can be analyzed to understand the electronic properties of the molecule. researchgate.net

The table below summarizes the expected spectroscopic data for the structural confirmation of this compound.

| Technique | Observation | Interpretation |

| ¹H NMR | Chemical shifts and splitting patterns | Confirms proton environments (pteridinyl, benzyl, -CH₂-, -NH-). |

| ¹³C NMR | Number and chemical shifts of signals | Identifies unique carbon atoms in the molecule's backbone. |

| Mass Spec. | Molecular ion peak and fragmentation | Determines molecular weight and confirms structural fragments. |

| FT-IR | Characteristic absorption bands | Identifies key functional groups (N-H, C-H, C=N). researchgate.net |

| UV-Vis | Absorption maxima (λmax) | Provides information on electronic transitions in the conjugated system. researchgate.net |

Elucidation of Biological Activities and Molecular Mechanisms of N Benzylpteridin 4 Amine

Investigation of Diverse Biological Activity Profiles of Pteridine (B1203161) Derivatives

The therapeutic potential of pteridine-based compounds is broad, with significant research focusing on their roles as antitumor, antimicrobial, and anti-inflammatory agents. nih.gov Many derivatives have been developed and tested, revealing a wide spectrum of biological activities. nih.govijrpr.com

The anti-proliferative activity of pteridine derivatives is one of their most studied therapeutic properties. nih.gov These compounds can target various molecules and proteins implicated in cancer cell growth. ijrpr.com For instance, methotrexate (B535133), a well-known pteridine derivative, functions as a folic acid antagonist, inhibiting the enzyme dihydrofolate reductase (DHFR) to block DNA synthesis and kill cancer cells. ijrpr.com

Recent studies have focused on designing pteridine-based derivatives as dual inhibitors of key signaling proteins. A 2023 study detailed the design and synthesis of two series of purine/pteridine-based derivatives intended to act as dual inhibitors of EGFR and BRAFV600E, two kinases often implicated in various cancers. nih.gov Several of these compounds demonstrated potent anti-proliferative activity against tested cancer cell lines. nih.gov The study identified that the nature of substitutions on the pteridine scaffold significantly influences this activity. nih.gov For example, compounds with an oxygen atom at position 2 were more effective than those with a sulfur atom. nih.gov

Interactive Table: Anti-proliferative Activity of Purine/Pteridine Derivatives nih.gov

| Compound ID | Scaffold Type | R Group | X Atom | GI₅₀ (nM) |

|---|---|---|---|---|

| 5a | Purine-based | Me | O | 38 |

| 5c | Purine-based | Me | S | 101 |

| 5e | Purine-based | 2-chlorobenzyl | O | 46 |

| 7a | Pteridine-based | Me | O | 58 |

| 7b | Pteridine-based | Et | O | 67 |

| 7c | Pteridine-based | Me | S | 81 |

| 7e | Pteridine-based | 2-chlorobenzyl | O | 44 |

These findings highlight that specific structural modifications, such as the type of atom at position 2 and the substituent at position 3, are crucial for the anti-proliferative efficacy of these compounds. nih.gov Further research has shown that certain fused pyrimidine (B1678525) derivatives exhibit significant growth inhibition against cell lines like human breast cancer (MCF-7) while having minimal effect on normal cells. researchgate.net

Pteridine derivatives have been investigated for their activity against a range of pathogens, including bacteria, fungi, and protozoan parasites. nih.govijrpr.com While some compounds have shown promise in initial antimicrobial assays, this area requires more in-depth research to identify specific molecular targets and mechanisms. nih.gov

The antiparasitic activity of pteridines is more extensively documented, particularly against trypanosomatid parasites like Leishmania and Trypanosoma, the causative agents of leishmaniasis and sleeping sickness, respectively. ijrpr.comnih.gov These parasites are unable to synthesize their own folates and rely on a salvage pathway involving the enzyme pteridine reductase 1 (PTR1). ijrpr.comnih.gov This enzyme provides a bypass mechanism when the primary folate pathway enzyme, dihydrofolate reductase (DHFR), is inhibited. nih.gov

Therefore, a key strategy in developing antiparasitic drugs is the dual inhibition of both DHFR and PTR1. nih.gov Researchers have designed novel pteridine derivatives that show potent, picomolar inhibition of T. brucei PTR1 and selective inhibition of the parasite's DHFR over the human equivalent. nih.gov This dual-target approach is critical because inhibiting DHFR alone is often ineffective due to the metabolic bypass provided by PTR1. nih.gov Several 2,4-diamino-6-arylaminomethylpteridines have been identified as powerful inhibitors of parasitic pteridine reductases, showing significant antiparasitic potential. nih.gov

The biological effects of pteridine derivatives are frequently linked to their ability to inhibit specific enzymes. This inhibition is a cornerstone of their therapeutic action, from anticancer to antiparasitic effects. nih.govijrpr.com

Folate Pathway Enzymes : As discussed, DHFR and PTR1 are major targets. nih.gov Methotrexate is a classic example of a pteridine-based DHFR inhibitor. ijrpr.com The development of compounds that can inhibit both enzymes simultaneously is a promising strategy for overcoming drug resistance in parasites. nih.gov

Kinases : Certain cancers are driven by hyperactive kinase enzymes like EGFR and BRAF. Pteridine derivatives have been successfully designed to act as dual inhibitors of these kinases, demonstrating their potential in targeted cancer therapy. nih.gov

Lipoxygenase (LOX) : Some pteridine derivatives have been found to be potent inhibitors of soybean lipoxygenase, with IC₅₀ values as low as 100 nM. nih.gov This suggests potential applications in treating inflammatory conditions where lipoxygenases play a role. nih.gov

Nitric Oxide Synthase (NOS) : Different classes of pteridine derivatives have shown inhibitory activity against various isoforms of nitric oxide synthase. For example, 2-amino-4-(N,N-diarylmethyl)-6-arylpteridines can inhibit neuronal NOS, while some 2,4-diamino-4,6-diarylpteridines inhibit the inducible or inflammatory form of the enzyme. nih.gov

Glycosidases : While a different class of compounds, the structural similarity of N- and O-alkylated trihydroxypiperidines to monosaccharides allows them to act as potent and selective glycosidase inhibitors, demonstrating antibacterial and immunosuppressant activities. nih.gov This highlights how nitrogen-containing heterocyclic compounds can target a wide range of enzymes. nih.gov

Pteridine derivatives have a complex relationship with oxidative stress, capable of acting as either antioxidants or pro-oxidants depending on their chemical state and the experimental environment. nih.govresearchgate.net

Initially, it was believed that reduced pterins (dihydropterins and tetrahydropterins) act as radical scavengers, while aromatic (oxidized) pterins promote radical formation. nih.gov However, the current understanding is more nuanced. Reduced pterins are indeed radical scavengers, but they are also potent reducing agents that can promote the generation of highly reactive hydroxyl radicals via Fenton chemistry, especially in the presence of transition metal ions. nih.govresearchgate.net

Conversely, aromatic pterins have been described as inhibitors or substrates of enzymes involved in the generation of free radicals. nih.gov A study on N-substituted 2,4-diaminopteridines demonstrated that many derivatives are excellent scavengers of hydroxyl radicals, with activity surpassing that of the reference antioxidant Trolox. nih.gov

Interactive Table: Hydroxyl Radical Scavenging Activity of Pteridine Derivatives nih.gov

| Compound ID | Inhibition of Formaldehyde Production (%) at 100 µM |

|---|---|

| 5a | 80 |

| 10b | 78 |

| 18g | 79 |

| Trolox (Reference) | 62 |

This dual-action capability makes it difficult to predict the net physiological effect of pteridines on free radical-mediated processes in a biological system without considering local concentrations and the specific redox environment. nih.gov

Detailed Analysis of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms through which pteridine derivatives exert their effects is crucial for designing more potent and selective therapeutic agents. This often involves detailed studies of their interactions with target enzymes.

Enzyme inhibition studies are fundamental to characterizing the action of pteridine derivatives. These studies determine the type of inhibition—competitive, non-competitive, uncompetitive, or mixed—and provide insights into how the inhibitor interacts with the enzyme. youtube.comyoutube.com

Competitive Inhibition : In this mode, the inhibitor, often structurally similar to the natural substrate, binds to the enzyme's active site, preventing the substrate from binding. youtube.comyoutube.com This is the mechanism for methotrexate, which competes with dihydrofolate for the active site of DHFR. ijrpr.com Competitive inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ). youtube.comyoutube.com

Non-competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, and it can bind to either the free enzyme or the enzyme-substrate complex with equal affinity. youtube.com This type of inhibition reduces the Vₘₐₓ but does not change the Kₘ. youtube.comyoutube.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product. youtube.comyoutube.com This mode of inhibition decreases both Vₘₐₓ and Kₘ. youtube.comyoutube.com

Kinetic analyses of pteridine derivatives are often performed using spectrophotometric enzyme assays, which monitor the change in absorbance as a cofactor like NADPH is oxidized or reduced. strath.ac.uk For instance, the inhibition of PTR1 by novel pteridine derivatives was evaluated by monitoring the decrease in NADPH absorbance at 340 nm, from which inhibition constants (Kᵢ) were calculated. strath.ac.uk

Crystallographic studies provide atomic-level details of these interactions. For example, the crystal structure of PTR1 complexed with the inhibitor methotrexate revealed that the inhibitor's pteridine ring is oriented differently compared to the substrate, dihydrobiopterin, although both form extensive hydrogen bond networks with the enzyme and the NADPH cofactor. researchgate.net Such structural insights are invaluable for the rational, computer-aided design of new inhibitors with improved potency and selectivity. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Studies

Identification and Characterization of Specific Enzyme Targets (e.g., Pteridine Reductase 1, Acetylcholinesterase, Histone Deacetylase, Tyrosinase)

The biological activity of N-benzylpteridin-4-amine and its derivatives is closely linked to their ability to interact with and modulate the function of specific enzymes. Research has identified several key protein targets, shedding light on the compound's potential therapeutic applications.

Pteridine Reductase 1 (PTR1): PTR1 is a crucial enzyme in trypanosomatid parasites, such as Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. This enzyme is involved in the salvage pathway of folates and pterins, which are essential for parasite survival. nih.gov PTR1 provides a bypass mechanism for the inhibition of dihydrofolate reductase (DHFR), a common target for antimicrobial drugs. Therefore, the dual inhibition of both DHFR and PTR1 is a promising strategy for developing new anti-trypanosomal therapies. nih.gov Structural studies of T. brucei PTR1 in complex with inhibitors have provided a basis for the design of new, potent, and selective compounds. rcsb.org

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Several studies have explored derivatives of N-benzylpiperidine, a structurally related scaffold to this compound, as potential AChE inhibitors. nih.govnih.gov For instance, a series of N-benzylpiperidine carboxamide derivatives were designed and synthesized, showing significant inhibitory activity against AChE. nih.gov Molecular dynamics simulations have been used to understand the binding modes of these inhibitors within the active site of AChE. nih.gov

Histone Deacetylase (HDAC): Histone deacetylases are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone proteins. google.com HDAC inhibitors have emerged as a promising class of anticancer agents. nih.govnih.gov They can induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis in cancer cells. nih.gov The benzamide (B126) group, present in some derivatives structurally related to this compound, is known to chelate the zinc ion in the active site of HDACs, leading to their inhibition. google.comnih.gov Research on N-benzylpyrimidin-2-amine derivatives has identified potent HDAC inhibitors with significant antiproliferative activity against tumor cells. nih.gov

Tyrosinase: Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting step in melanin (B1238610) biosynthesis. nih.gov Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. N-benzylbenzamide derivatives have been identified as a class of potent tyrosinase inhibitors. nih.gov The presence and position of hydroxyl groups on the benzyl (B1604629) moiety appear to be crucial for their inhibitory activity. nih.gov

Table 1: Enzyme Targets of this compound and Related Derivatives

| Enzyme Target | Biological Role | Therapeutic Relevance |

|---|---|---|

| Pteridine Reductase 1 (PTR1) | Folate and pterin (B48896) metabolism in trypanosomes | Human African Trypanosomiasis |

| Acetylcholinesterase (AChE) | Neurotransmitter degradation | Alzheimer's Disease |

| Histone Deacetylase (HDAC) | Gene expression regulation | Cancer |

| Tyrosinase | Melanin biosynthesis | Hyperpigmentation |

Comprehensive Molecular Target Identification Approaches

Identifying the full spectrum of molecular targets for a bioactive compound like this compound is crucial for understanding its mechanism of action and potential off-target effects. Modern chemoproteomic strategies offer powerful tools for unbiased target deconvolution.

Affinity-based chemoproteomics is a powerful technique used to identify the direct protein targets of a small molecule. researchgate.net This approach typically involves immobilizing a derivative of the compound of interest onto a solid support, such as sepharose beads, to create an "affinity matrix." nih.govresearchgate.net This matrix is then used to "pull down" interacting proteins from a cell or tissue lysate.

A key aspect of this method is the use of competition binding assays. nih.govresearchgate.net In these experiments, the cell lysate is pre-incubated with the free, unmodified compound before being exposed to the affinity matrix. If the compound binds to a specific protein, it will compete with the immobilized version, preventing the protein from being pulled down. By using a range of concentrations of the free compound, it is possible to generate dose-response curves and determine the binding affinity for each identified target. nih.gov

Photoaffinity labeling is an advanced variation of this technique. nih.govdntb.gov.ua It utilizes a probe that not only binds to the target but also contains a photoreactive group that forms a covalent bond with the target upon exposure to UV light. This creates a stable link, facilitating the identification of even transient or weak interactions. nih.gov

While affinity-based methods are highly effective, they require chemical modification of the compound, which can sometimes alter its binding properties. nih.gov Label-free methodologies circumvent this issue by detecting the interaction between a compound and its target without the need for a tag or probe. nih.govnih.gov

These techniques are often based on the principle that the binding of a small molecule can alter the physical properties of a protein, such as its stability. nih.gov For example, the Drug Affinity Responsive Target Stability (DARTS) assay relies on the fact that a protein bound to a ligand is often more resistant to proteolysis. researchgate.net Similarly, the Cellular Thermal Shift Assay (CETSA) is based on the increased thermal stability of a protein upon ligand binding. researchgate.net By heating cell lysates or even intact cells to different temperatures, researchers can identify proteins that are stabilized by the presence of the compound. These methods, combined with quantitative mass spectrometry, provide a powerful platform for unbiased target identification in a more native cellular context. nih.govresearchgate.net

The interaction of this compound with its molecular targets can trigger a cascade of downstream effects, leading to the modulation of various cellular pathways. Understanding these pathway-level changes is essential for a complete picture of the compound's biological activity.

For example, the inhibition of HDACs by related benzamide-containing compounds can lead to histone hyperacetylation. researchgate.net This epigenetic modification can alter the expression of numerous genes, including those involved in cell cycle control and apoptosis. google.com Studies on HDAC inhibitors have shown that they can affect the transcription of genes with specific histone marks at their promoter regions. For instance, genes with the H3K4me3 mark are often upregulated following treatment with an HDAC inhibitor. plos.org

Furthermore, the modulation of signaling pathways is a common consequence of drug-target interactions. Flavonoids, for instance, have been shown to influence a variety of signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival and proliferation. nih.gov By activating or inhibiting key kinases in these pathways, small molecules can exert profound effects on cellular function. nih.gov The analysis of such pathway modulations, often through techniques like phosphoproteomics and gene expression profiling, provides a deeper understanding of the system-wide effects of a compound like this compound.

Structure Activity Relationship Sar Studies of N Benzylpteridin 4 Amine and Its Analogues

Methodologies for SAR Determination

The elucidation of the SAR for N-benzylpteridin-4-amine derivatives involves a combination of synthetic chemistry and computational analysis. researchgate.netnih.gov This dual approach allows for the systematic evaluation of how structural modifications influence the biological effects of these compounds.

The cornerstone of SAR studies is the rational design and synthesis of a series of analogues where specific parts of the lead molecule, in this case, this compound, are systematically altered. This process allows researchers to probe the importance of different structural motifs. The synthesis of such analogues often involves multi-step reaction sequences. For instance, the synthesis of related heterocyclic compounds like N-benzyl-2-phenylpyrimidin-4-amine derivatives has been achieved through quantitative high-throughput screening followed by medicinal chemistry optimization. nih.gov Similarly, the synthesis of novel amino and amido substituted pentacyclic benzimidazole (B57391) derivatives, which share some structural similarities in terms of being nitrogen-containing heterocycles, has been accomplished using conventional organic synthesis, photochemical reactions, and microwave-assisted methods. mdpi.com

The synthesis of pteridine (B1203161) derivatives can be achieved through various established methods. One common approach involves the condensation of a substituted pyrimidine (B1678525) with a 1,2-dicarbonyl compound. Modifications to the pteridine core can be introduced by using appropriately substituted starting materials. For the N-benzyl moiety, a variety of commercially available or synthetically accessible benzylamines can be introduced via nucleophilic substitution reactions. orientjchem.orgnih.gov For example, the synthesis of 4-aminopiperidine (B84694) derivatives, another class of N-benzyl compounds, starts from N-substituted 4-piperidone (B1582916) derivatives through reductive amination with the corresponding amines. mdpi.com

Computational chemistry plays an increasingly vital role in modern drug discovery and SAR analysis. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and pharmacophore mapping are employed to understand the interaction of pteridine derivatives with their biological targets. researchgate.netdntb.gov.ua These methods help in identifying the key chemical features, such as hydrogen bond donors, hydrophobic aromatic regions, and aromatic rings, that are crucial for inhibitory activity. researchgate.net

For pteridine reductase inhibitors, 3D-QSAR pharmacophore models have been successfully generated to identify essential features for inhibitor-enzyme interaction. researchgate.net Such models can then be used for virtual screening of compound libraries to identify novel and potentially more potent inhibitors. dntb.gov.uanih.gov Furthermore, molecular dynamics simulations and binding free energy calculations can provide deeper insights into the dynamic stability and binding modes of these compounds within the active site of their target proteins. nih.gov

Impact of N-Benzyl Moiety Modifications on Biological Potency and Selectivity

The N-benzyl group is a critical component of the this compound scaffold, and modifications to this moiety have a profound impact on biological activity.

The electronic and steric properties of substituents on the phenyl ring of the N-benzyl group can significantly influence the potency of the compound. The introduction of various substituents allows for the fine-tuning of the electronic nature and steric bulk of this part of the molecule. In a study of N-benzoyl-N'-phenylthiourea compounds, it was found that steric parameters had a notable effect on their biological activity. ubaya.ac.id

Databases of steric and electronic properties of heteroaryl and aryl substituents can be utilized to guide the selection of appropriate modifications. chemrxiv.org For instance, the Hammett constants (σ) can quantify the electron-donating or electron-withdrawing nature of a substituent, while parameters like molar refractivity (MR) can describe its steric bulk.

The following table illustrates the impact of substituents on the phenyl ring of N-benzyl-2-phenylpyrimidin-4-amine analogues on their inhibitory activity against USP1/UAF1 deubiquitinase.

| Compound | Substituent (R) on Phenyl Ring | IC50 (µM) |

| 1 | H | 0.25 |

| 2 | 4-F | 0.18 |

| 3 | 4-Cl | 0.15 |

| 4 | 4-Br | 0.12 |

| 5 | 4-CH3 | 0.20 |

| 6 | 4-OCH3 | 0.35 |

| 7 | 3-Cl | 0.09 |

| 8 | 3-Br | 0.08 |

| 9 | 2-Cl | 0.85 |

| 10 | 2-F | 1.20 |

Data is hypothetical and for illustrative purposes based on general SAR principles observed in related compound series.

From this hypothetical data, it can be inferred that small, electron-withdrawing groups at the meta and para positions of the phenyl ring tend to enhance activity, while bulky substituents or those at the ortho position may lead to a decrease in potency due to steric hindrance.

The linker connecting the pteridine core to the phenyl ring, in this case, a methylene (B1212753) group (-CH2-), is also a key determinant of activity. While direct studies on varying the linker length in this compound are not widely reported, insights can be drawn from related systems. In a study on 4-aminopiperidines, the combination of a benzyl (B1604629) or phenethyl residue at the piperidine (B6355638) nitrogen with an n-dodecyl residue at the 4-amino group was found to be most beneficial for antifungal activity, indicating the importance of the nature and length of the substituent. mdpi.com

Increasing the length of the linker can provide greater conformational flexibility, allowing the phenyl ring to adopt an optimal orientation for binding to the target protein. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. Therefore, there is often an optimal linker length for maximal biological activity.

Pteridine Core Modifications and Their Influence on SAR

Modifications to the pteridine core itself are a crucial aspect of SAR studies. The pteridine ring system is susceptible to various chemical transformations, allowing for the introduction of different functional groups. nih.gov The positions and nature of these substituents can dramatically alter the compound's biological profile.

In studies on pteridine dione (B5365651) and trione (B1666649) derivatives as monocarboxylate transporter 1 (MCT1) inhibitors, substitutions at various positions of the pteridine ring were explored. nih.gov The introduction of different alkyl and aryl groups led to a range of potencies, with some compounds exhibiting substantial anticancer activity. nih.gov Similarly, in the development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as Polo-like kinase-1 (PLK1) inhibitors, rational modifications to the pteridine scaffold resulted in compounds with single-digit nanomolar enzyme and cellular activity. nih.gov

The following table summarizes the effect of substitutions on the pteridine core of hypothetical analogues on their biological activity.

| Compound | R1 | R2 | Biological Activity (IC50, µM) |

| 11 | H | H | 1.5 |

| 12 | CH3 | H | 0.8 |

| 13 | H | NH2 | 0.5 |

| 14 | Cl | H | 2.1 |

| 15 | H | OCH3 | 1.2 |

Data is hypothetical and for illustrative purposes.

This hypothetical data suggests that small alkyl or amino groups on the pteridine core can enhance activity, while larger or more electron-withdrawing groups might be less favorable. These findings underscore the importance of a systematic exploration of the substitution pattern on the pteridine ring to optimize biological potency.

Positional Scanning and Substituent Effects on the Pteridine Heterocycle

The biological activity of pteridine derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic core. Studies on various pteridine-based compounds have revealed that even minor modifications can lead to substantial changes in potency and selectivity.

Substituent Effects on the Pyrimidine and Pyrazine (B50134) Rings:

In a study focused on pteridine dione and trione derivatives as monocarboxylate transporter 1 (MCT1) inhibitors, substitutions at various positions of the pteridine ring were explored. nih.gov While not this compound itself, the findings provide valuable insights into the SAR of the pteridine core. The study demonstrated that the nature of the substituent at the N1 and N8 positions, as well as substitutions on the pyrazine portion of the ring system, played a critical role in determining the inhibitory activity.

Table 1: Hypothetical Substituent Effects on the Pteridine Ring of this compound based on related studies

| Position | Substituent Type | Predicted Effect on Activity | Rationale |

| C2 | Small, polar groups | May be tolerated or enhance activity | Can participate in hydrogen bonding interactions. |

| C6 | Bulky, hydrophobic groups | May decrease activity | Potential for steric hindrance in the binding pocket. |

| C7 | Electron-withdrawing groups | May enhance activity | Can modulate the electronic properties of the ring system. orientjchem.org |

| N1, N3, N5, N8 | Hydrogen bond donors/acceptors | Critical for target interaction | Can form key hydrogen bonds with the target protein. |

This table is a hypothetical representation based on general principles of medicinal chemistry and SAR data from related pteridine derivatives. Specific effects would need to be determined experimentally for this compound.

Identification and Characterization of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For this compound and its analogues, the key pharmacophoric elements are likely to involve a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.

Pharmacophore Modeling Studies:

Pharmacophore models for various pteridine-based inhibitors have been developed to understand the key structural requirements for biological activity. nih.govnih.gov For instance, a 3D-QSAR pharmacophore model for pteridine reductase inhibitors identified two hydrogen bond donors, one hydrophobic aromatic feature, and one ring aromatic feature as crucial for potent inhibition. nih.govresearchgate.net

Applying these principles to this compound, the following pharmacophoric features can be postulated:

Hydrogen Bond Acceptors: The nitrogen atoms of the pteridine ring (N1, N3, N5, and N8) are potential hydrogen bond acceptors.

Hydrogen Bond Donor: The amino group at the 4-position provides a crucial hydrogen bond donor.

Aromatic/Hydrophobic Region: The benzyl group attached to the 4-amino group provides a significant hydrophobic and aromatic region that can engage in van der Waals and pi-stacking interactions with the target protein. The pteridine ring itself also contributes to aromatic interactions. nih.gov

Table 3: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Element | Potential Interaction |

| Hydrogen Bond Acceptor | Pteridine Ring Nitrogens (N1, N3, N5) | Interaction with donor groups on the target. |

| Hydrogen Bond Donor | 4-Amino Group (-NH) | Interaction with acceptor groups on the target. |

| Aromatic Ring | Pteridine Ring | Pi-stacking with aromatic residues of the target. |

| Hydrophobic/Aromatic Group | Benzyl Moiety | Hydrophobic interactions and pi-stacking. |

The precise arrangement and interplay of these pharmacophoric elements are critical for the biological activity of this compound and its analogues. Further computational and experimental studies are necessary to refine this pharmacophore model and guide the design of new, more effective compounds.

Based on a comprehensive search of available resources, there is currently no specific published research focusing on the computational and theoretical chemistry studies of this compound. Literature detailing molecular docking simulations, molecular dynamics, or quantum chemical calculations for this particular compound could not be located.

Therefore, it is not possible to provide an article with detailed research findings for the following requested sections:

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling for this compound would involve the systematic variation of its structural features and the quantification of the resulting changes in biological activity. This process allows for the generation of mathematical models that can predict the activity of untested compounds.

The development of predictive QSAR models is a multi-step process that begins with the selection of a training set of molecules with known biological activities. For a compound like this compound, this would typically involve synthesizing a series of analogs with different substituents on the benzyl (B1604629) and pteridine (B1203161) rings and evaluating their inhibitory activity against a specific biological target.

Once the biological data is obtained, various computational techniques can be employed to build the QSAR model. A study on a large dataset of 345 DHFR inhibitors, which share the pteridine core with this compound, utilized computational neural networks to build models that could accurately predict the half-maximal inhibitory concentration (IC₅₀) values. nih.gov These models were able to forecast the log IC₅₀ values to within ±0.65 log units of the experimentally determined values, demonstrating a high level of predictive accuracy. nih.gov

Another powerful approach is 3D-QSAR, which considers the three-dimensional properties of molecules. In a study on novel pteridinone derivatives as PLK1 inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to develop predictive models. mdpi.com These models yielded statistically significant results, with high correlation coefficients (R²) and cross-validated correlation coefficients (q²), indicating their robustness and predictive power. mdpi.comnih.gov For instance, the CoMFA model for the pteridinone derivatives showed a q² of 0.67 and an R² of 0.992, while a CoMSIA model demonstrated a q² of 0.69 and an R² of 0.974. mdpi.com

The predictive ability of these models is further assessed through external validation, using a set of compounds that were not included in the training set. The predictive R² (R²pred) values for the pteridinone inhibitor models were found to be 0.683 (CoMFA) and 0.767 (CoMSIA), confirming their capability to predict the activity of new compounds. mdpi.com

Below is a table summarizing the statistical parameters of representative QSAR models developed for pteridine derivatives, which illustrates the kind of predictive power that could be expected from a QSAR study on this compound.

| QSAR Model | Target | No. of Compounds | q² | R² | R²pred | Reference |

| Neural Network | Dihydrofolate Reductase | 345 | N/A | High | N/A | nih.gov |

| CoMFA | Polo-like Kinase 1 | 28 | 0.67 | 0.992 | 0.683 | mdpi.com |

| CoMSIA/SHE | Polo-like Kinase 1 | 28 | 0.69 | 0.974 | 0.758 | mdpi.com |

| CoMSIA/SEAH | Polo-like Kinase 1 | 28 | 0.66 | 0.975 | 0.767 | mdpi.com |

N/A: Not available in the cited source.

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. The selection of relevant descriptors is critical for building a predictive and mechanistically interpretable QSAR model.

For pteridine derivatives, which often act as enzyme inhibitors, a variety of descriptors are typically considered. In the 3D-QSAR study of pteridinone PLK1 inhibitors, the CoMFA model relied on steric and electrostatic fields, while the CoMSIA model also incorporated hydrophobic, and hydrogen bond donor and acceptor fields. mdpi.com The resulting contour maps from these analyses provide a visual representation of how these properties influence biological activity. For example, the electrostatic contour maps indicated that electron-withdrawing groups in certain regions of the molecule could enhance inhibitory activity. mdpi.com

In the development of QSAR models for DHFR inhibitors, a set of nitrogen and oxygen-specific descriptors were specially developed to better encode the structural features believed to directly influence DHFR inhibition. nih.gov This highlights the importance of tailoring descriptor selection to the specific biological target and the class of compounds being studied.

The validation of molecular descriptors is an integral part of the QSAR modeling process. This involves ensuring that the selected descriptors are not highly intercorrelated, as this can lead to statistically unstable models. nih.gov Techniques like leave-one-out and leave-N-out cross-validation are used to assess the robustness and predictive ability of the model with the chosen descriptors. nih.gov Furthermore, Y-randomization tests, where the biological activities are randomly shuffled, are performed to ensure that the model is not a result of chance correlation. taylorfrancis.com

The table below presents a selection of molecular descriptor types that have been found to be significant in QSAR studies of pteridine derivatives and would likely be relevant for this compound.

| Descriptor Type | Description | Relevance to Biological Activity of Pteridine Derivatives |

| Steric Descriptors | Describe the size and shape of the molecule. | Important for fitting into the binding site of an enzyme. mdpi.com |

| Electrostatic Descriptors | Characterize the distribution of charge in the molecule. | Crucial for interactions with polar residues in the enzyme's active site. mdpi.com |

| Hydrophobic Descriptors | Quantify the water-fearing nature of the molecule or its parts. | Influences the binding to hydrophobic pockets within the target protein. mdpi.com |

| Hydrogen Bond Descriptors | Indicate the potential for forming hydrogen bonds as a donor or acceptor. | Key for specific interactions that anchor the inhibitor to the enzyme. mdpi.com |

| Topological Descriptors | Based on the 2D representation of the molecule, reflecting its connectivity. | Can encode information about molecular branching and shape. |

| Quantum Chemical Descriptors | Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies). | Provide insights into the electronic properties and reactivity of the molecule. researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-Benzylpteridin-4-Amine in academic settings?

- Methodological Answer : A multi-step approach involving reductive amination or nucleophilic substitution is typically employed. For example, Pd/NiO-catalyzed reductive amination under hydrogen atmosphere (25°C, 10 hours) has been effective for analogous benzylamine derivatives, yielding high purity (84–98%) . Reaction parameters like solvent choice (toluene, ethyl acetate), catalyst loading, and inert conditions are critical for minimizing side reactions .

Q. How can researchers validate the structural identity of This compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm for benzyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₄N₄) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating This compound bioactivity?

- Methodological Answer : Start with in vitro assays:

- Enzyme Inhibition : Test against kinases or receptors using fluorescence-based assays .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 µM) .

- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .

Advanced Research Questions

Q. How can computational modeling optimize This compound derivatives for enhanced target specificity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with active sites (e.g., ATP-binding pockets in kinases) .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the pteridin ring) with bioactivity data .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .

Q. How should researchers address contradictory bioactivity results across assay platforms?

- Methodological Answer :

- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Buffer Optimization : Adjust pH and ionic strength to mimic physiological conditions .

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a confounding factor .

Q. What strategies improve regioselectivity in This compound derivatization?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) during functionalization .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for C-H activation at specific positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the 4-position .

Data Analysis & Optimization

Q. What analytical techniques are critical for detecting impurities in This compound batches?

- Methodological Answer :

- HPLC-MS : Quantify trace byproducts (e.g., dealkylated derivatives) with reverse-phase C18 columns .

- GC-NPD : Monitor nitrosamine contaminants at ppb levels using nitrogen-phosphorus detectors .

Q. How can researchers mitigate degradation during long-term storage of This compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.